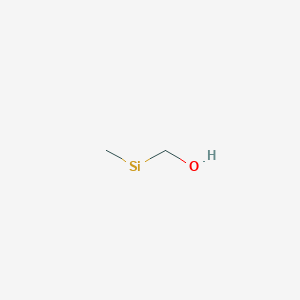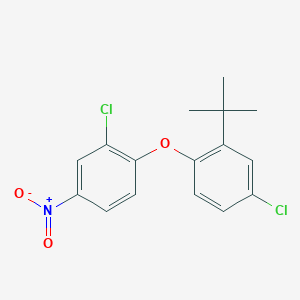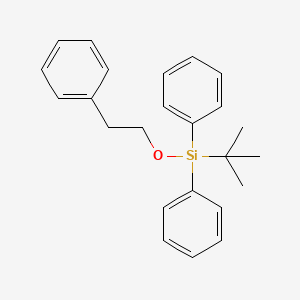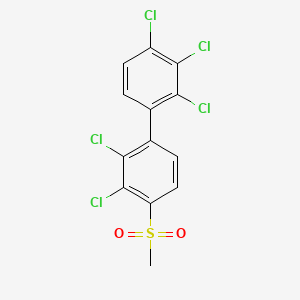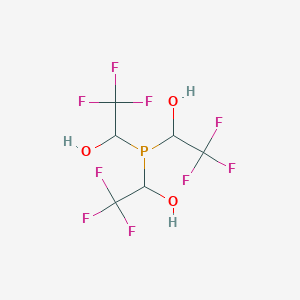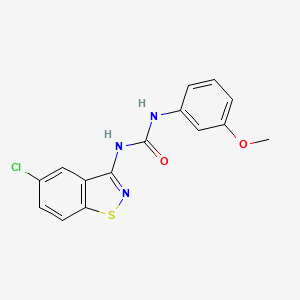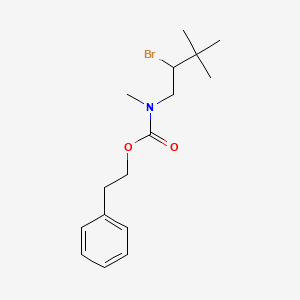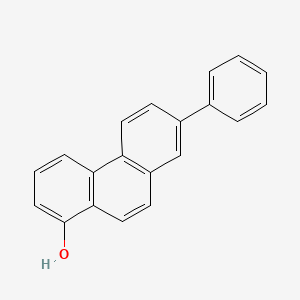
7-Phenylphenanthren-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Phenylphenanthren-1-OL is a chemical compound that belongs to the class of organic compounds known as phenanthrenes. These compounds are characterized by a three-ring structure with various substituents. This compound is notable for its phenyl group attached to the phenanthrene core, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylphenanthren-1-OL typically involves the use of Grignard reagents. One common method is the reaction of phenylmagnesium bromide with phenanthrene-1-one, followed by hydrolysis to yield the desired alcohol . The reaction is usually carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods: This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography to obtain the compound in high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Phenylphenanthren-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl or phenanthrene rings.
Common Reagents and Conditions:
Oxidation: Chromic acid or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a catalyst such as palladium on carbon.
Substitution: Bromine or sulfuric acid for halogenation and sulfonation reactions.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydro-7-phenylphenanthren-1-OL.
Substitution: Bromophenanthrene or phenanthrenesulfonic acids.
Applications De Recherche Scientifique
7-Phenylphenanthren-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the production of dyes, plastics, and other materials
Mécanisme D'action
The mechanism of action of 7-Phenylphenanthren-1-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, which are important in molecular recognition processes .
Comparaison Avec Des Composés Similaires
Phenanthrene: A parent compound with a similar three-ring structure but without the phenyl group.
Phenanthrolines: Nitrogen-containing analogs with significant biological activity
Uniqueness: 7-Phenylphenanthren-1-OL is unique due to the presence of both a phenyl group and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other phenanthrene derivatives, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
108738-16-5 |
|---|---|
Formule moléculaire |
C20H14O |
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
7-phenylphenanthren-1-ol |
InChI |
InChI=1S/C20H14O/c21-20-8-4-7-18-17-11-9-15(14-5-2-1-3-6-14)13-16(17)10-12-19(18)20/h1-13,21H |
Clé InChI |
OEUCOGLDPMTZLC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(C=C3)C(=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


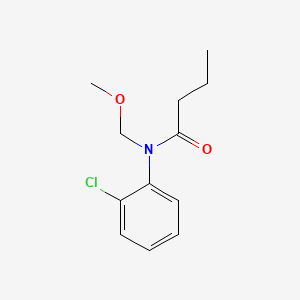
![2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14324934.png)
![8-Hydroxy-3-methoxy-11-oxo-1,6-dipropyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14324942.png)
